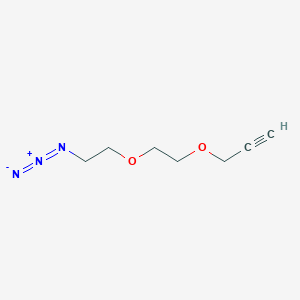

Azido-PEG2-propargyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(2-azidoethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-4-11-6-7-12-5-3-9-10-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBYPZVBKUZTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-propargyl: Structure, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-propargyl is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug discovery, and materials science. Its structure incorporates two key functional groups—an azide and a propargyl group—connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal click chemistry reactions, making it a versatile tool for the synthesis of complex molecular constructs, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Core Concepts: Chemical Structure and Properties

This compound, also known by its systematic name 1-(2-azidoethoxy)-2-(2-propargyloxyethoxy)ethane, is characterized by its linear structure containing a terminal azide group (-N₃) and a terminal propargyl group (-C≡CH). The two-unit PEG chain enhances the aqueous solubility and biocompatibility of the molecule and its subsequent conjugates, a crucial feature for biological applications.

The azide and propargyl groups are bioorthogonal, meaning they are chemically inert to most biological functional groups but are highly reactive towards each other in the presence of a suitable catalyst or under strain promotion. This allows for highly specific and efficient conjugation reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| CAS Number | 1245006-63-6 | [1] |

| Appearance | Colorless to pale yellow oil | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | -20°C, protected from light |

Key Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable linker for a variety of bioconjugation strategies. Its primary applications lie in the realm of "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable 1,4-disubstituted triazole linkage between the azide and an alkyne-containing molecule. CuAAC is widely used for:

-

PROTAC Synthesis: this compound can serve as the central linker to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand.[1] The modular nature of this approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency.

-

ADC Development: In the context of Antibody-Drug Conjugates, this linker can be used to attach a cytotoxic payload to an antibody, leveraging the specificity of the antibody for targeted drug delivery.

-

Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for detection and imaging purposes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, the azide group of this compound can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a metal catalyst. This makes SPAAC ideal for in vivo imaging and therapeutic applications.

Experimental Protocols

The following are representative protocols for the key applications of this compound. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

-

Solvent (e.g., DMSO, t-BuOH/H₂O mixture, PBS)

-

Deionized water

-

Nitrogen or Argon gas (for deoxygenation)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent system. A typical starting molar ratio is 1:1.2 (this compound to alkyne).

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.

-

Add the copper ligand to the mixture. A common molar ratio of copper to ligand is 1:5.

-

Add the CuSO₄ stock solution. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours.

-

Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR.

-

-

Work-up and Purification:

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

-

The product can be purified by standard methods such as column chromatography, preparative HPLC, or precipitation.

-

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free click chemistry reaction between this compound and a strained cyclooctyne-functionalized molecule (e.g., DBCO-containing molecule).

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, DMF)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. A typical starting molar ratio is 1.5:1 (this compound to cyclooctyne).

-

-

Reaction Setup and Incubation:

-

Combine the solutions of the reactants in a suitable reaction vessel.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne.

-

Monitor the reaction progress by LC-MS or other suitable analytical techniques.

-

-

Purification:

-

Upon completion, the product can be purified using methods appropriate for the nature of the conjugate, such as size-exclusion chromatography for biomolecules or reverse-phase HPLC for small molecules.

-

Mandatory Visualizations

PROTAC Synthesis Workflow using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule where this compound acts as the central linker, connecting a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand.

Caption: A simplified workflow for PROTAC synthesis via a CuAAC reaction with this compound.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the signaling pathway of protein degradation mediated by a PROTAC molecule synthesized using a linker such as this compound.

Caption: Mechanism of PROTAC-mediated degradation of a target protein.

Conclusion

This compound is a highly versatile and valuable tool in modern chemical biology and drug discovery. Its well-defined structure, featuring bioorthogonal azide and propargyl groups on a hydrophilic PEG spacer, enables efficient and specific bioconjugation through click chemistry. The detailed protocols and conceptual workflows provided in this guide are intended to empower researchers to effectively design and execute experiments for the synthesis of advanced biomolecular constructs, including next-generation therapeutics like PROTACs and ADCs. The continued application of such innovative linkers will undoubtedly accelerate progress in the development of targeted therapies and sophisticated biological probes.

References

Azido-PEG2-propargyl synthesis protocol

An In-depth Technical Guide to the Synthesis of Azido-PEG2-propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic protocol for this compound, a heterobifunctional linker essential in bioconjugation and drug development. The synthesis involves a two-step process commencing with the monopropargylation of di(ethylene glycol), followed by the conversion of the terminal hydroxyl group to an azide. This document outlines the detailed experimental procedures, presents key quantitative data, and includes visual diagrams to elucidate the workflow and underlying chemical principles.

Core Synthesis Strategy

The synthesis of this compound is strategically designed to install two distinct functionalities on a di(ethylene glycol) (PEG2) spacer. The propargyl group serves as a handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry"[1]. The azide group provides a complementary reactive partner for these reactions, enabling the linkage of two different molecular entities.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

This procedure outlines the monopropargylation of di(ethylene glycol).

Materials:

-

Di(ethylene glycol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous tetrahydrofuran (THF)

-

3 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.0 equivalent) to a solution of di(ethylene glycol) (3.0 equivalents) in anhydrous THF at 0 °C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add a solution of propargyl bromide (1.0 equivalent) in THF dropwise over 1 hour using a syringe pump.

-

Stir the solution for 1 hour at room temperature, then heat to 60 °C and stir for an additional 15 hours.

-

Cool the reaction mixture and quench with 3 M HCl.

-

Remove the THF by rotary evaporation.

-

Extract the crude product from the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

Step 2: Synthesis of this compound

This two-part protocol describes the conversion of the terminal hydroxyl group to an azide.

Part A: Tosylation of 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

Materials:

-

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (from Step 1)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add tosyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3.5 hours.

-

Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the tosylated intermediate. This intermediate is often used in the next step without further purification.

Part B: Azidation of the Tosylated Intermediate

Materials:

-

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate (from Part A)

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

Procedure:

-

Dissolve the crude tosylated intermediate (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (5.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product, this compound, by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its intermediates.

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Monopropargylation | 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol | Di(ethylene glycol) | NaH, Propargyl bromide | THF | 16 hours | 60 °C | ~65% |

| 2a. Tosylation | 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate | Propargyl-PEG2-OH | TsCl, Et₃N | DCM | 3.5 hours | RT | ~90% |

| 2b. Azidation | This compound | Tosyl-Propargyl-PEG2 | NaN₃ | DMF | 12-15 hours | 80-100 °C | ~70% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Bioconjugation: PROTAC Synthesis

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

References

Azido-PEG2-propargyl: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Azido-PEG2-propargyl, a versatile heterobifunctional linker crucial in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical experimental workflow.

Core Concepts and Applications

This compound is a polyethylene glycol (PEG)-based linker featuring an azide group at one end and a propargyl (alkyne) group at the other. The short, hydrophilic PEG2 spacer enhances the solubility and flexibility of the molecule and any subsequent conjugates.[1][2] Its primary application lies in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3] These highly efficient and specific reactions are instrumental in linking molecules, such as a target-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs.[4]

Solubility Profile

The inherent properties of the PEG spacer suggest good solubility in a range of solvents. While precise quantitative data for this compound is not widely published, information on structurally similar compounds and general observations from suppliers provide a strong qualitative understanding of its solubility.

A structurally related compound, Azido-PEG2-NHS ester, which shares the same azido-PEG2 core, is known to be soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). Furthermore, a similar trifunctional PEG linker is described as being soluble in water and most organic solvents. Another related molecule, Azido-PEG2-acid, is reported to have good solubility in water and most organic solvents. Based on this, it can be inferred that this compound exhibits solubility in a variety of common organic solvents.

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

| Compound | Solvent | Solubility |

| This compound | Common Organic Solvents | Inferred to be soluble |

| Azido-PEG2-NHS ester | DMSO, DMF, DCM | Soluble |

| N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | Water, Most Organic Solvents | Soluble |

| Azido-PEG2-acid | Water, Most Organic Solvents | Good |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility values (e.g., in mg/mL or mmol/L), a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The undissolved solute is then separated, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound

-

Organic solvents of interest (e.g., DMSO, DMF, acetonitrile, dichloromethane, ethanol)

-

Sealed glass vials

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a sealed glass vial containing a known volume of the test solvent.

-

Ensure there is a visible amount of undissolved solid.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Analyze the filtered saturated solution under the same HPLC conditions.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mg/mL or mmol/L at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound, a common application for this linker.

References

Azido-PEG2-propargyl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG2-propargyl, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this linker is paramount for ensuring the integrity, efficacy, and safety of the final conjugate.

Physicochemical Properties and Structural Integrity

This compound is comprised of three key components: an azide group (-N3), a propargyl group (a terminal alkyne), and a two-unit polyethylene glycol (PEG) spacer. The stability of the entire molecule is dependent on the individual stability of these moieties. The PEG spacer enhances aqueous solubility and provides flexibility, while the azide and propargyl groups are the reactive handles for "click chemistry" reactions.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the reactivity of this compound. The following conditions are recommended based on general guidelines for azide-containing compounds and PEGylated molecules.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | Protects against moisture, which can affect the stability of the terminal functional groups. |

| Light | Protected from light (amber vial or stored in the dark) | Prevents light-induced degradation of the azide moiety. |

| Container | Tightly sealed vial | Prevents contamination and exposure to atmospheric moisture. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively published, an understanding of its potential degradation pathways can be inferred from the chemistry of its constituent functional groups. Forced degradation studies are essential to fully elucidate the stability of this molecule.

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |

| Acidic/Basic Hydrolysis | The ether linkages of the PEG chain are generally stable to hydrolysis. The propargyl ether is also not expected to undergo significant hydrolysis under typical experimental conditions. The azide group is generally stable to hydrolysis. | Minimal degradation expected under mild acidic or basic conditions. |

| Oxidation | The PEG chain can be susceptible to oxidative degradation, leading to chain cleavage. | Formate esters, aldehydes, and other PEG fragments. |

| Thermal Stress | At elevated temperatures, organic azides can decompose, potentially releasing nitrogen gas. The propargyl group can also undergo thermal decomposition.[1][2][3] | Amines, imines, and various rearrangement products from the azide. Acetylene, propyne, and other products from the propargyl group.[1][2] |

| Photostability | Azide compounds can be sensitive to UV light, which can induce decomposition. | Nitrenes and subsequent reaction products. |

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions. The following protocol outlines a general approach for assessing the stability of this compound.

Objective: To identify potential degradation products and determine the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphate buffered saline (PBS)

-

HPLC system with UV and/or Charged Aerosol Detection (CAD)

-

Reversed-phase C18 column

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H2O2 and incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate the solid compound or a solution at a high temperature (e.g., 80°C) for 24 hours.

-

Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

Control Sample: Store a sample of the stock solution at the recommended storage condition (-20°C, protected from light).

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method. A reversed-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile is a common starting point.

-

Detection can be performed using a UV detector (azides have a weak UV absorbance around 210 nm) or a Charged Aerosol Detector (CAD), which is more suitable for molecules lacking a strong chromophore like PEG.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify and quantify the degradation products.

-

Calculate the percentage of degradation of this compound.

-

Characterize the major degradation products using mass spectrometry (MS) if necessary.

-

Logical Workflow for Stability and Storage Assessment

The following diagram illustrates a logical workflow for the assessment and handling of this compound to ensure its stability and proper use in research and development.

References

Core Properties of Bifunctional PEG Linkers

An In-Depth Technical Guide to the Properties of Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional Polyethylene Glycol (PEG) linkers, essential tools in modern bioconjugation and drug delivery. We will delve into their core properties, diverse applications, and the experimental protocols crucial for their successful implementation.

Bifunctional PEG linkers are polymers of ethylene glycol that possess reactive functional groups at both ends, allowing for the covalent attachment of two different molecules.[1] The PEG component itself is a flexible, hydrophilic chain that confers several advantageous properties to the resulting conjugate.[2][3]

Key Physicochemical Properties:

-

Solubility: PEG is highly soluble in water and a range of organic solvents, which can significantly enhance the solubility of hydrophobic drugs or biomolecules upon conjugation.[][5] This is a critical property for improving the bioavailability of many therapeutic agents.

-

Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally does not elicit an immune response, a "stealth" property that helps to reduce the immunogenicity of the conjugated molecule.

-

Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of the conjugated molecule. This increased size reduces renal clearance, thereby extending the circulation half-life of the therapeutic.

-

Flexibility: The inherent flexibility of the PEG chain can act as a spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.

Structural Diversity:

Bifunctional PEG linkers are available in various forms, each tailored for specific applications:

-

Linear vs. Branched: Linear PEGs are straight chains with functional groups at each end. Branched or multi-arm PEGs have multiple PEG arms extending from a central core, which can increase the payload of conjugated molecules and enhance shielding effects.

-

Monodisperse vs. Polydisperse: Monodisperse, or discrete, PEGs (dPEGs) have a precise, single molecular weight, ensuring batch-to-batch consistency, which is critical in therapeutic applications. Polydisperse PEGs are a mixture of polymers with a range of molecular weights.

Types of Bifunctional PEG Linkers and Their Chemistries

The functionality of these linkers is determined by the reactive groups at their termini.

-

Homobifunctional Linkers: These possess identical functional groups at both ends and are primarily used for cross-linking similar molecules.

-

Heterobifunctional Linkers: These have two different functional groups, enabling the sequential and controlled conjugation of two distinct molecules. This specificity is highly valuable in applications like antibody-drug conjugates (ADCs).

The choice of functional group dictates the conjugation chemistry:

-

Amine-reactive groups: N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

-

Thiol-reactive groups: Maleimides react specifically with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.

-

Click Chemistry groups: Azides and alkynes (including strained alkynes like DBCO for copper-free click chemistry) provide highly efficient and specific bioorthogonal ligation.

Cleavable vs. Non-Cleavable Linkers:

A critical distinction in linker design is its stability in the biological environment.

-

Non-Cleavable Linkers: These form a stable, permanent bond between the conjugated molecules. They are advantageous when long-term stability is required. Drug release from conjugates with non-cleavable linkers typically relies on the degradation of the carrier molecule (e.g., the antibody in an ADC).

-

Cleavable Linkers: These are designed to be stable in circulation but are cleaved to release the payload in response to specific triggers within the target microenvironment, such as low pH, reducing conditions, or the presence of specific enzymes. This allows for controlled and targeted drug release, potentially reducing systemic toxicity.

Data Presentation: Comparative Properties of Bifunctional PEG Linkers

The following tables summarize key quantitative data for representative bifunctional PEG linkers.

Table 1: Common Heterobifunctional PEG Linkers and Their Reactive Specificities

| Linker Type | Functional Group 1 | Reacts with | Functional Group 2 | Reacts with |

| NHS-PEG-Maleimide | N-Hydroxysuccinimide Ester | Primary Amines (-NH₂) | Maleimide | Thiols (-SH) |

| Azide-PEG-NHS Ester | Azide (-N₃) | Alkynes (Click Chemistry) | N-Hydroxysuccinimide Ester | Primary Amines (-NH₂) |

| DBCO-PEG-NHS Ester | Dibenzocyclooctyne | Azides (Copper-free Click Chemistry) | N-Hydroxysuccinimide Ester | Primary Amines (-NH₂) |

| Amine-PEG-Carboxyl | Amine (-NH₂) | Carboxylic Acids (-COOH) | Carboxylic Acid (-COOH) | Amines (-NH₂) |

| Thiol-PEG-Amine | Thiol (-SH) | Maleimides, Halides | Amine (-NH₂) | Carboxylic Acids (-COOH) |

Table 2: Impact of PEGylation on Pharmacokinetics

| Parameter | Unmodified Molecule | PEGylated Molecule | Rationale |

| Circulation Half-life | Short | Significantly Extended | Increased hydrodynamic radius reduces renal clearance. |

| Immunogenicity | Potentially High | Reduced | "Stealth" effect of the PEG chain masks epitopes. |

| Solubility | Variable (often low for small molecules) | Increased | Hydrophilic nature of the PEG chain. |

| Aggregation | Prone to aggregation | Reduced | Steric hindrance and hydrophilicity of PEG prevent intermolecular interactions. |

Table 3: Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Drug Release Mechanism | Triggered by specific conditions (e.g., enzymes, pH) in the target cell. | Relies on the degradation of the antibody backbone. |

| "Bystander Effect" | Can be present, where the released drug can kill neighboring antigen-negative tumor cells. | Generally absent or minimal. |

| Systemic Stability | Designed to be stable, but premature cleavage can be a concern. | Highly stable in circulation. |

| Payload Potency | Can be used with highly potent payloads that are active upon release. | Typically requires the payload to be active even when attached to a linker fragment. |

| Therapeutic Index | Can be high due to targeted release, but off-target cleavage can lead to toxicity. | Generally a good safety profile due to high stability. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional PEG linkers.

Protocol 1: General Procedure for Protein-Small Molecule Conjugation using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with available primary amines to a small molecule containing a free sulfhydryl group.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEG-Maleimide linker

-

Thiol-containing small molecule

-

Anhydrous DMSO

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Modification with the Linker: a. Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to prepare a stock solution. b. Add a 5-20 fold molar excess of the linker solution to the protein solution. c. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring. d. Quench the reaction by adding a quenching reagent (e.g., Tris to a final concentration of 50 mM) and incubate for 15 minutes. e. Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC).

-

Conjugation of the Small Molecule: a. Dissolve the thiol-containing small molecule in an appropriate solvent (e.g., DMSO). b. Add a 1.5-5 fold molar excess of the small molecule solution to the maleimide-activated protein solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. d. Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.

-

Purification and Characterization: a. Purify the final conjugate using an appropriate chromatographic method such as SEC or hydrophobic interaction chromatography (HIC) to remove unreacted small molecules and other impurities. b. Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like UV-Vis spectroscopy, RP-HPLC, SEC, and mass spectrometry.

Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins from unreacted PEG and native protein.

Materials:

-

Crude PEGylation reaction mixture

-

SEC column with an appropriate molecular weight cutoff

-

HPLC system with a UV detector

-

Mobile phase (e.g., PBS)

Procedure:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Inject the crude PEGylation reaction mixture onto the column.

-

Elute the components with the mobile phase at a constant flow rate.

-

Monitor the elution profile using the UV detector (typically at 280 nm for proteins).

-

Collect fractions corresponding to the different peaks. Typically, the PEGylated protein will elute first due to its larger hydrodynamic radius, followed by the native protein, and finally the unreacted PEG.

-

Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the identity and purity of the PEGylated protein.

Mandatory Visualizations

Diagram 1: Logical Relationship of Bifunctional PEG Linker Properties

Caption: Core properties and applications of bifunctional PEG linkers.

Diagram 2: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Diagram 3: Signaling Pathway for Targeted Drug Delivery via an ADC

Caption: ADC targeted drug delivery and mechanism of action.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This unique characteristic allows for sequential or stepwise conjugation, minimizing the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.[1][3]

This technical guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize these powerful tools in their work, from basic research to the development of novel therapeutics like antibody-drug conjugates (ADCs).

Core Concepts of Heterobifunctional Crosslinking

The power of heterobifunctional crosslinkers lies in their ability to orchestrate a controlled, two-step conjugation process. This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the biomolecules to be conjugated. The most commonly targeted functional groups on proteins include primary amines (-NH₂) found in lysine residues and the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.

The intrinsic asymmetry of heterobifunctional crosslinkers enables selective, sequential targeting of unique chemical handles on each molecule, ensuring precise spatial orientation and stoichiometry in the final conjugate. This capacity to minimize uncontrolled polymerization is a major advantage over homobifunctional systems. By enabling multi-step, "activate-then-conjugate" workflows, heterobifunctional reagents drastically reduce undesired side reactions like homo-oligomerization.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the specific reactive groups they possess. This diversity allows researchers to select the ideal reagent for their unique conjugation needs.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

These are among the most common and widely used heterobifunctional crosslinkers. One end typically contains an amine-reactive group (e.g., N-hydroxysuccinimide (NHS) ester), which targets primary amines. The other end features a sulfhydryl-reactive group (e.g., maleimide), which specifically reacts with free sulfhydryl groups. This combination is highly effective for conjugating proteins via their lysine and cysteine residues, allowing for controlled, site-directed coupling.

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide, diazirine). The amine-reactive end allows for specific attachment to a protein through its amine groups. The photoreactive end remains inert until exposed to UV light, at which point it becomes highly reactive and can non-selectively insert into nearby C-H or N-H bonds. This is particularly useful for studying protein-protein interactions where a specific reactive group on the interacting partner is not available.

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of reagents includes one carbonyl-reactive end (e.g., hydrazide) and one sulfhydryl-reactive end. Carbonyl groups (aldehydes or ketones) can be naturally present or introduced into biomolecules, such as glycoproteins, through periodate oxidation of carbohydrates. These crosslinkers are valuable for conjugating glycoproteins to sulfhydryl-containing molecules.

"Click Chemistry" Crosslinkers

These modern crosslinkers utilize bioorthogonal reactions, such as the copper-free azide-alkyne cycloaddition. These reactions are highly specific and efficient, and can be performed in complex biological environments without interfering with native biochemical processes.

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of a crosslinker depends on several factors, including the reactive groups present on the target molecules, the desired spacer arm length, and the solubility of the reagent. The following tables summarize key quantitative data for some common heterobifunctional crosslinkers.

| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |

| SMCC | NHS ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes |

| Sulfo-SMCC | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No |

| MBS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 9.9 | No | Yes |

| GMBS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | No | Yes |

| EMCS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 10.8 | No | Yes |

| LC-SMCC | NHS ester (Amine) | Maleimide (Sulfhydryl) | 16.1 | No | Yes |

| SIAB | NHS ester (Amine) | Iodoacetyl (Sulfhydryl) | 10.6 | No | Yes |

| SIA | NHS ester (Amine) | Iodoacetyl (Sulfhydryl) | 6.2 | No | Yes |

| SBAP | NHS ester (Amine) | Bromoacetyl (Sulfhydryl) | 7.5 | No | Yes |

| ANB-NOS | NHS ester (Amine) | Phenyl Azide (Photoreactive) | 7.7 | No | Yes |

| HSAB | NHS ester (Amine) | Phenyl Azide (Photoreactive) | 11.9 | No | Yes |

| MPBH | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | 13.5 | No | Yes |

| PDPH | Hydrazide (Carbonyl) | Pyridyldithiol (Sulfhydryl) | 10.5 | No | Yes |

Data compiled from multiple sources.

| Reactive Group | Target Functional Group | Optimal pH Range | Resulting Bond |

| NHS Ester | Primary Amine (-NH₂) | 7.2 - 9.0 | Amide |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether |

| Iodoacetyl | Sulfhydryl (-SH) | 7.5 - 8.5 | Thioether |

| Pyridyldithiol | Sulfhydryl (-SH) | 7.0 - 8.0 | Disulfide (Cleavable) |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | 4.5 - 6.0 | Hydrazone |

| Aryl Azide (Photoreactive) | C-H, N-H bonds | N/A (UV light activation) | C-N, N-N |

| Diazirine (Photoreactive) | C-H bonds | N/A (UV light activation) | C-C |

Data compiled from multiple sources.

Experimental Protocols

The following are generalized protocols for common applications of heterobifunctional crosslinkers. Note: These protocols should be optimized for each specific application.

Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a sulfhydryl-containing drug to an antibody.

Materials:

-

Antibody (1-10 mg/mL in PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sulfhydryl-containing drug

-

Desalting column

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Antibody Modification with SMCC:

-

Dissolve the antibody in the reaction buffer.

-

Prepare a stock solution of SMCC in DMF or DMSO.

-

Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal molar excess depends on the antibody concentration.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess SMCC:

-

Remove unreacted SMCC from the maleimide-activated antibody using a desalting column equilibrated with the reaction buffer.

-

-

Conjugation with Sulfhydryl-Containing Drug:

-

Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation, add a small molecule containing a sulfhydryl group (e.g., cysteine) to react with any remaining maleimide groups.

-

-

Purification of the Antibody-Drug Conjugate (ADC):

-

Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

-

Protocol 2: In Vivo Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol outlines a method for capturing transient protein-protein interactions within living cells.

Materials:

-

Cultured cells

-

Membrane-permeable photoreactive crosslinker (e.g., diazirine-based NHS ester)

-

Lysis buffer

-

UV lamp (e.g., 365 nm)

-

Immunoprecipitation reagents (antibodies, beads)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Labeling with the Crosslinker:

-

Incubate the cultured cells with the photoreactive crosslinker for a specific period to allow for cell uptake and reaction of the NHS ester with intracellular proteins.

-

-

Photo-Crosslinking:

-

Expose the cells to UV light for a short duration to activate the photoreactive group and induce crosslinking between interacting proteins.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

-

-

Immunoprecipitation:

-

Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.

-

-

Analysis:

-

Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners. Mass spectrometry can also be used for a more comprehensive analysis of the crosslinked products.

-

Visualizations

Logical and Experimental Workflows

Caption: General workflow for a two-step protein conjugation using a heterobifunctional crosslinker.

Caption: Signaling pathway illustrating the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC).

Caption: Experimental workflow for capturing protein-protein interactions (PPI) in vivo using a photoreactive crosslinker.

Conclusion

Heterobifunctional crosslinkers are indispensable tools in modern biochemistry and drug development. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics. By understanding the different chemistries available and following optimized protocols, researchers can effectively harness the potential of these reagents to advance their scientific endeavors.

References

Methodological & Application

Application Notes: Azido-PEG2-Propargyl Click Chemistry Protocols

Introduction

Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, making them invaluable tools in bioconjugation, drug discovery, and materials science.[1] The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne, such as a propargyl group.[2][3] A copper-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes strained cyclooctynes to achieve the same transformation without the need for a metal catalyst, a key advantage for applications in living systems.[4][]

This document provides detailed protocols for using linkers containing azide and propargyl functionalities, with a specific focus on a conceptual Azido-PEG2-propargyl reaction framework. The inclusion of a two-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, improves pharmacokinetics, and provides flexibility to the conjugated molecules. These protocols are designed for researchers, scientists, and drug development professionals engaged in creating complex biomolecular architectures.

Core Applications

-

Bioconjugation: Covalently link biomolecules such as peptides, proteins, and nucleic acids to other molecules, including fluorescent dyes, biotin tags, or small molecule drugs.

-

Drug Development: A key technology in the assembly of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of a targeting moiety and a payload is critical.

-

Surface Modification: Functionalize surfaces to enhance biocompatibility, reduce non-specific protein binding, or attach specific ligands for cell capture and sensing applications.

-

Materials Science: Synthesize novel biomaterials and hydrogels by crosslinking polymers functionalized with azide and alkyne groups.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the reaction between an azide-functionalized molecule (e.g., Molecule A-Azide) and a propargyl-functionalized molecule (e.g., Molecule B-Propargyl), linked via a PEG spacer.

Materials:

-

Azide-functionalized molecule (1.0 equivalent)

-

Propargyl-functionalized molecule (1.0-1.2 equivalents)

-

Copper(II) Sulfate (CuSO₄), 20 mM stock solution in water

-

Sodium Ascorbate, 100 mM stock solution in water (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water

-

Solvent: Degassed PBS, or organic co-solvents like DMSO or t-BuOH/H₂O if required for solubility

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the propargyl-functionalized molecule in the chosen reaction solvent. Ensure all components are fully dissolved. For biomolecules, concentrations of 1-10 mg/mL are typical.

-

Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is recommended to protect biomolecules from oxidation. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

-

Reaction Assembly: Add the catalyst premix to the solution containing the azide and propargyl reactants. The final copper concentration typically ranges from 50-250 µM.

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress using a suitable analytical method like HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the conjugate to remove unreacted molecules and catalyst components. Common methods include dialysis (for macromolecules), size-exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

This protocol is ideal for biological applications where copper toxicity is a concern. It involves the reaction of an azide-functionalized molecule with a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Azide-functionalized molecule (e.g., Molecule A-Azido-PEG2) (1.5 equivalents)

-

Strained alkyne-functionalized molecule (e.g., Molecule B-DBCO) (1.0 equivalent)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or cell culture media for live-cell labeling.

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the strained alkyne-functionalized molecule in the chosen reaction buffer. For biological applications, maintaining high reactant concentrations is recommended to maximize efficiency.

-

Reaction Setup: Mix the solutions of the azide and the strained alkyne. A 1.5 to 5-fold molar excess of one component is often used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C). Reaction times can range from 2 to 48 hours, depending on the specific cyclooctyne used.

-

Monitoring: The reaction can be monitored over time using appropriate analytical methods such as fluorescence (if one component is a fluorophore), SDS-PAGE, or mass spectrometry.

-

Purification (if necessary): For many bioconjugation applications, the reaction is clean, and no further purification is needed before downstream use. If required, purification can be performed using methods like size-exclusion chromatography or dialysis to remove any unreacted starting material.

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC

| Parameter | Concentration / Ratio | Notes | References |

|---|---|---|---|

| Alkyne-Molecule | 1.0 eq | Can range from µM to mM concentrations. | |

| Azide-Molecule | 1.0 - 5.0 eq | Excess azide can accelerate the reaction. | |

| CuSO₄ | 50 - 250 µM | Final concentration in the reaction mixture. | |

| Ligand (e.g., THPTA) | 5x molar excess to Cu | Protects biomolecules and enhances reaction rate. | |

| Sodium Ascorbate | 5-10x molar excess to Cu | Freshly prepared reducing agent. | |

| Reaction Time | 1 - 24 hours | Dependent on reactant concentration and complexity. | |

| Temperature | Room Temperature - 37°C | Mild conditions are sufficient. |

| Typical Yield | >90% | CuAAC is known for its high efficiency. | |

Table 2: Comparison of Common Cyclooctynes for SPAAC

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

|---|---|---|---|

| DIBO | ~0.3 | High reactivity, can be functionalized. | |

| DBCO | ~0.1 | Commercially available, widely used. | |

| BCN | ~0.01 | Good balance of stability and reactivity. | |

| DIFO | ~0.7 | Highly reactive due to fluorine substitution. |

Note: Rate constants are approximate and can vary based on specific reactants and conditions.

Visualizations

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Logical workflow for PROTAC synthesis using click chemistry.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][4] Azido-PEG2-propargyl is a heterobifunctional linker that embodies the principles of click chemistry. It features a terminal azide group for CuAAC reactions and a terminal propargyl (alkyne) group, separated by a two-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and provides flexibility to the conjugated molecules.

This bifunctional nature makes this compound a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound can serve as the connecting bridge between a ligand for a target protein and a ligand for an E3 ubiquitin ligase, the two key components of a PROTAC.

These application notes provide detailed protocols for utilizing this compound in CuAAC reactions, along with data presentation and visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation

| Reagent | Stock Concentration | Final Concentration | Reference |

| Biomolecule-Alkyne/Azide | 1-10 mM | 25-500 µM | |

| This compound | 10 mM | 1.2-5 mM | |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM | 50-250 µM | |

| Sodium Ascorbate | 100 mM - 1 M | 5-10x [CuSO₄] | |

| Ligand (e.g., THPTA) | 50-500 mM | 1-5x [CuSO₄] |

Table 2: Summary of Reported CuAAC Reaction Conditions and Yields

| Alkyne Substrate | Azide Substrate | Copper Source/Ligand | Solvent | Time | Yield (%) | Reference |

| Propargylated Peptide | Azide-functionalized molecule | CuSO₄/THPTA | PBS or Water/DMSO | 1-4 h | >95% | |

| Resin-bound heptapeptide | (Intramolecular) | CuI/Piperidine | DMF | 24 h | ~89% | |

| Propargyl Amine | Benzyl Azide | CuI | Not specified | Not specified | High | |

| Phenylacetylene | Benzyl Azide | GO-CuO | Ethanol | 10-20 min | 85-96% | |

| mPEG-alkyne | Coumarin-azide | CuBr/PMDETA | THF | 24 h | 73% | |

| Alkyne-modified antibody | Azide-containing payload | CuSO₄/Ligand | PBS (pH 7.4) | 1-4 h | Not specified |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation with this compound

This protocol provides a general method for the copper-catalyzed cycloaddition of an azide-containing biomolecule to an alkyne-containing molecule (or vice versa) using this compound as a linker.

Materials:

-

This compound

-

Azide- or Alkyne-functionalized biomolecule (e.g., protein, peptide)

-

Alkyne- or Azide-functionalized molecule (e.g., small molecule drug, probe)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents at the desired concentrations. Ensure the sodium ascorbate solution is freshly made.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in the chosen reaction buffer. A common starting molar ratio is 1:1.2 to 1:3 (biomolecule:payload).

-

Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

-

Add Catalyst: Add the copper/ligand premix to the reaction mixture containing the alkyne and azide. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Quenching and Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper ions. Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or RP-HPLC to remove excess reagents and byproducts.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the sequential conjugation steps for synthesizing a PROTAC where this compound links a target protein ligand to an E3 ligase ligand.

Part A: Conjugation of the first ligand to this compound

-

This step will depend on the functional groups available on the first ligand (e.g., an amine-containing ligand can be coupled to a carboxyl-functionalized this compound variant via amide bond formation). For this example, we assume one end of the this compound has been modified to react with the first ligand, leaving the other end (azide or alkyne) available.

Part B: CuAAC reaction with the second ligand

-

Follow the general CuAAC bioconjugation protocol described in Protocol 1 , using the product from Part A (ligand 1-PEG2-azide/alkyne) and the second ligand which is functionalized with a complementary alkyne or azide group.

Visualizations

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG2-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal "click chemistry" reaction that enables the efficient and specific covalent ligation of molecules in complex biological environments. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo studies. The reaction is driven by the high ring strain of cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react rapidly and selectively with azide-functionalized molecules to form a stable triazole linkage.

Azido-PEG2-propargyl is a heterobifunctional linker featuring an azide group at one end and a propargyl group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. For the purposes of SPAAC, the azide moiety is the reactive handle that conjugates with a strained cyclooctyne. The PEG spacer enhances aqueous solubility and provides flexibility, which can improve the pharmacokinetic properties of the final conjugate. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in SPAAC reactions.

Data Presentation

The efficiency of a SPAAC reaction is critically dependent on the choice of the cyclooctyne, the reaction conditions, and the nature of the azide. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and optimization of reaction parameters.

Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions with Various Cyclooctynes.

| Cyclooctyne | Abbreviation | Reacting Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne | DBCO | Benzyl azide | 0.24 - 0.31 | [1][2] |

| Bicyclo[6.1.0]nonyne | BCN | Benzyl azide | 0.07 - 0.18 | [1][3] |

| Azadibenzocyclooctyne | ADIBO / DBCO-amine | Benzyl azide | 0.40 | [4] |

| Dibenzocyclooctynol | DIBO | Benzyl azide | up to 3.9 | |

| Biarylazacyclooctynone | BARAC | Benzyl azide | 0.96 | |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | ||

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.23 - 0.37 |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates with Sulfo-DBCO-amine.

| Buffer | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| PBS | 7.0 | 0.32–0.85 | |

| HEPES | 7.0 | 0.55–1.22 | |

| DMEM | 7.4 | 0.59–0.97 | |

| RPMI | 7.4 | 0.27–0.77 |

Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Mandatory Visualizations

SPAAC Reaction Mechanism

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental Workflow for Bioconjugation

Caption: A typical experimental workflow for bioconjugation using SPAAC.

Experimental Protocols

The following protocols provide a general framework for using the azide functionality of this compound in SPAAC reactions with DBCO and BCN-functionalized molecules. Optimization of reactant concentrations, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Conjugation of this compound to a DBCO-Functionalized Protein

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a DBCO moiety.

Materials:

-

This compound

-

DBCO-functionalized protein

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 7.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the this compound if needed

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (e.g., 10 kDa MWCO)

-

Analytical instruments: SDS-PAGE, Mass Spectrometer

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the reaction buffer. If solubility is an issue, dissolve it first in a minimal amount of anhydrous DMSO or DMF and then dilute with the reaction buffer.

-

Prepare the DBCO-functionalized protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein solution contains any azide-containing compounds, they must be removed by buffer exchange.

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, add the DBCO-functionalized protein solution.

-

Add the this compound stock solution to the protein solution. A molar excess of 1.5 to 10 equivalents of the azido-linker relative to the protein is a good starting point to ensure efficient conjugation.

-

Gently mix the reactants by pipetting or vortexing at a low speed.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours. The reaction can be performed at room temperature or at 4°C. For sensitive proteins, incubation at 4°C overnight is recommended.

-

-

Purification:

-

After incubation, purify the resulting protein-PEG conjugate to remove excess unreacted this compound.

-

Size-Exclusion Chromatography (SEC): Equilibrate a desalting column with the desired storage buffer. Apply the reaction mixture to the column and collect the fractions containing the high-molecular-weight conjugate.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired storage buffer with at least two buffer changes.

-

-

Analysis:

-

Analyze the purified conjugate to confirm successful ligation.

-

SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein band compared to the unconjugated protein.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This will provide the precise molecular weight of the conjugate, confirming the addition of the this compound linker.

-

Protocol 2: Conjugation of this compound to a BCN-Functionalized Small Molecule

This protocol outlines the procedure for conjugating this compound to a small molecule functionalized with a BCN group.

Materials:

-

This compound

-

BCN-functionalized small molecule

-

Solvent: A compatible solvent system where both reactants are soluble (e.g., DMSO, DMF, or a mixture with an aqueous buffer like PBS).

-

Purification system: High-Performance Liquid Chromatography (HPLC) or flash chromatography.

-

Analytical instruments: LC-MS, NMR.

Procedure:

-

Reactant Preparation:

-

Dissolve the BCN-functionalized small molecule in the chosen solvent to a known concentration.

-

Dissolve this compound in the same solvent.

-

-

SPAAC Reaction:

-

In a reaction vial, combine the solutions of the BCN-functionalized small molecule and this compound. A molar ratio of 1:1.2 (BCN-molecule:Azido-PEG) is a common starting point.

-

Stir the reaction mixture at room temperature.

-

-

Incubation and Monitoring:

-

Allow the reaction to proceed for 4-24 hours.

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the formation of the product.

-

-

Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using an appropriate chromatographic method.

-

Reverse-Phase HPLC (RP-HPLC): This is often suitable for purifying PEGylated small molecules.

-

Flash Chromatography: Can be used if the product has significantly different polarity compared to the starting materials.

-

-

Analysis:

-

Characterize the purified product to confirm its identity and purity.

-

LC-MS: To confirm the molecular weight of the final conjugate.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the triazole-linked product.

-

Conclusion

The Strain-Promoted Azide-Alkyne Cycloaddition reaction is a highly efficient and bioorthogonal method for the conjugation of molecules. This compound, with its azide functionality and hydrophilic PEG spacer, is a versatile linker for these reactions. By selecting the appropriate strained cyclooctyne and optimizing the reaction conditions as outlined in these application notes, researchers can achieve high yields of well-defined conjugates for a wide range of applications in drug development, molecular imaging, and materials science.

References

- 1. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azido-PEG2-propargyl in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that is essential for protein degradation.[3]

Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, biocompatibility, and the ability to modulate their length. The length and composition of the linker are crucial for optimizing the PROTAC's biological activity.

Azido-PEG2-propargyl: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that is particularly well-suited for PROTAC synthesis due to its incorporation of both an azide and a propargyl (alkyne) group. These functional groups are key components for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, allowing for the straightforward and modular assembly of PROTACs from three separate components: a POI-binding ligand, an E3 ligase-recruiting ligand, and the this compound linker. The use of click chemistry simplifies the synthesis of PROTAC libraries with varying linker lengths and compositions, which is essential for optimizing degradation efficiency and pharmacokinetic properties.

Quantitative Data on PROTAC Performance

The length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase combination. Below is a summary of representative data for BRD4-targeting PROTACs with varying PEG linker lengths.

| Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| 2 PEG units | BRD4 | CRBN | >5000 | - | |

| 4 PEG units | BRD4 | CRBN | <500 | - | |

| 2 PEG units | BRD4 | DCAF11 | 7.36 | >98 |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from the initial synthesis to the final biological evaluation. The following diagram outlines a typical workflow.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azido-PEG2-propargyl in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction